![molecular formula C5H6N2O2 B11924846 methyl 2H-imidazole-2-carboxylate](/img/structure/B11924846.png)
methyl 2H-imidazole-2-carboxylate
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Overview
Description
Methyl 2H-imidazole-2-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles under mild conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is tolerant of various functional groups, including arylhalides and heterocycles.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods prioritize high yields and purity, utilizing catalysts and reaction conditions that are compatible with large-scale operations .
Chemical Reactions Analysis
Types of Reactions: Methyl 2H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under specific conditions.
Reduction: Hydrogenation reactions to form reduced derivatives.
Substitution: Nucleophilic substitution reactions involving the imidazole ring.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves hydrogen gas and metal catalysts like palladium or nickel.
Substitution: Employs nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Synthetic Chemistry Applications
Methyl 2H-imidazole-2-carboxylate serves as a crucial building block in the synthesis of various imidazole derivatives. These derivatives have been explored for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound's ability to undergo various transformations makes it a valuable reagent in organic synthesis.
Synthesis Methods:
- The synthesis of this compound typically involves straightforward methods such as esterification or cyclization reactions, allowing for the efficient production of this compound from readily available precursors.
Research indicates that this compound exhibits promising biological activity, particularly as an enzyme inhibitor. Its structural features enable it to bind effectively to active sites of enzymes, leading to modulation of enzymatic activity.
Case Study: Enzyme Inhibition
- A study highlighted the compound's interaction with specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in treating diseases such as cancer and infections. The binding affinity studies demonstrated its effectiveness in inhibiting key enzymes, which could lead to significant therapeutic outcomes .
Antimicrobial Properties
The antimicrobial activity of this compound has been investigated extensively. Derivatives of imidazole compounds have shown enhanced antibacterial properties against various pathogens.
Data Table: Antimicrobial Activity
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
This compound | Effective against Staphylococcus aureus | Moderate against Escherichia coli |
N-alkyl derivatives | Enhanced activity against both types | Varies with alkyl chain length |
Research has shown that modifications at the N-position of the imidazole ring can significantly improve antimicrobial efficacy, particularly when longer alkyl chains are introduced .
Anticancer Potential
This compound has been evaluated for its anticancer properties through various studies that assess its cytotoxic effects on cancer cell lines.
Case Study: Anticancer Activity
- A study reported the synthesis of several imidazole derivatives based on this compound and their evaluation against cancer cell lines such as HepG2 (human liver) and C6 (rat glioma). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin .
Data Table: Anticancer Activity
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HepG2 | 24.2 ± 0.32 |
Compound B | C6 | 19.50 ± 2.12 |
Cisplatin | HepG2 | 46.67 ± 7.64 |
Mechanism of Action
The mechanism by which methyl 2H-imidazole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological processes. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological outcomes, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Imidazole: The parent compound, known for its broad range of applications.
2-Methylimidazole: A derivative with similar properties but different reactivity.
4,5-Diphenylimidazole: Another derivative with distinct chemical and biological activities
Uniqueness: Methyl 2H-imidazole-2-carboxylate stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its ester moiety at the C-2 position allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications .
Biological Activity
Methyl 2H-imidazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its antimicrobial properties, potential therapeutic applications, and the underlying mechanisms of action, supported by various studies and data tables.
Chemical Structure and Properties
This compound features an imidazole ring with a carboxylate group, which contributes to its biological activity. The presence of the carboxylate moiety is critical for its interaction with biological targets, particularly in antimicrobial applications.
Antimicrobial Activity
1. Overview of Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The effectiveness of this compound can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
2. Case Studies and Experimental Findings
A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
This compound | Escherichia coli | 64 |
N-alkylimidazole-2-carboxylic acids | Bacillus subtilis | 16 |
This data suggests that this compound has a moderate antimicrobial effect, particularly against Gram-positive bacteria like Staphylococcus aureus .
The antimicrobial activity of this compound is hypothesized to involve:
- Membrane Disruption : The compound may integrate into bacterial membranes, altering permeability and leading to cell lysis.
- Enzyme Inhibition : It could inhibit key enzymes involved in bacterial metabolism, thereby stunting growth.
Pharmacological Applications
Beyond its antimicrobial properties, this compound has potential applications in pharmacology:
1. Anticancer Activity
Preliminary studies suggest that imidazole derivatives may possess anticancer properties. Research on similar compounds indicates that they can induce apoptosis in cancer cells through various pathways, including DNA damage and oxidative stress .
2. Anti-inflammatory Effects
Some imidazole derivatives have shown promise in reducing inflammation, which could be beneficial for conditions such as arthritis or other inflammatory diseases. Further research is needed to elucidate these effects specifically for this compound.
Properties
Molecular Formula |
C5H6N2O2 |
---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
methyl 2H-imidazole-2-carboxylate |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)4-6-2-3-7-4/h2-4H,1H3 |
InChI Key |
FNIUBKBSUNGXHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1N=CC=N1 |
Origin of Product |
United States |
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